molecular formula C12H14O3 B13204301 Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate CAS No. 63478-69-3

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

Cat. No.: B13204301
CAS No.: 63478-69-3
M. Wt: 206.24 g/mol
InChI Key: ADQSGWWTCUWLGD-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an epoxide-containing ester derivative characterized by a substituted phenyl group and a methyl ester moiety. The compound features an oxirane (epoxide) ring fused to a carboxylate ester, with substituents at the 3-position of the oxirane ring: a methyl group and a 4-methylphenyl group. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol (calculated based on structural analogs) .

The stereochemistry of the oxirane ring is critical to its reactivity and applications.

Properties

CAS No.

63478-69-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3

InChI Key

ADQSGWWTCUWLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Epoxidation of Methyl 3-methyl-3-(4-methylphenyl)acrylate

One of the most straightforward approaches involves the epoxidation of methyl 3-methyl-3-(4-methylphenyl)acrylate, which contains a double bond conjugated with the ester group.

Procedure:

  • Starting material : Methyl 3-methyl-3-(4-methylphenyl)acrylate.
  • Reagent : Use of peracids such as meta-chloroperbenzoic acid (m-CPBA) or perform in situ oxidation with performic acid.
  • Conditions : Conducted in an inert solvent like dichloromethane at low temperatures (0°C to room temperature) to control reaction rate and selectivity.

Reaction scheme:

Methyl 3-methyl-3-(4-methylphenyl)acrylate + m-CPBA → this compound

This method is widely used for epoxidation of alkenes due to its high efficiency and regioselectivity.

Intramolecular Epoxidation via Cyclization

Alternatively, a cyclization approach involves creating a suitable precursor with a hydroxyl or halogen substituent that can undergo intramolecular epoxidation under basic or acidic conditions, leading to the formation of the oxirane ring.

Procedure:

  • Synthesis of a halogenated precursor.
  • Treatment with base or oxidizing agents to induce intramolecular cyclization.
  • Purification via chromatography.

Synthesis via Epoxide Formation from Chiral Precursors

Chiral synthesis routes involve asymmetric epoxidation techniques, such as Sharpless epoxidation, to obtain stereochemically pure (2R,3S) isomers relevant in pharmaceutical applications.

Procedure:

  • Use of chiral catalysts or auxiliaries.
  • Selective oxidation of allylic alcohol derivatives.
  • Followed by esterification to form the final compound.

Purification and Characterization

Post-synthesis, purification techniques such as recrystallization , column chromatography , and distillation are employed to isolate high-purity methyl ester. Characterization involves:

Data Tables Summarizing Synthesis Parameters

Parameter Details References
Starting Material Methyl 3-methyl-3-(4-methylphenyl)acrylate ,
Oxidizing Agent Meta-chloroperbenzoic acid (m-CPBA) ,
Reaction Solvent Dichloromethane
Reaction Temperature 0°C to room temperature
Yield Typically 70-85% ,
Purification Method Recrystallization, chromatography ,
Characterization Techniques IR, NMR, MS ,

Notable Research and Patent Literature

  • The synthesis of related epoxide esters has been extensively studied in patents and research articles, such as the process described in the WO2014030106A2 patent, which details the synthesis of optically active glycidic esters, emphasizing stereoselective routes that could be adapted for this compound.

  • The use of asymmetric epoxidation techniques, such as Sharpless epoxidation, allows for the production of stereochemically pure compounds, essential for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained three-membered oxirane ring undergoes nucleophilic attack under acidic or basic conditions, producing diverse functionalized derivatives:

Reagent Conditions Product Key Observations
H<sub>2</sub>O/H<sup>+</sup>Acidic aqueous media2,3-Diol carboxylateStereospecific trans-dihydroxylation
NH<sub>3</sub>Methanol, 25°Cβ-Amino alcohol derivativeRegioselective attack at less hindered carbon
NaSHTHF, refluxThiol-functionalized carboxylateForms vicinal thioether linkage

Mechanistically, protonation of the epoxide oxygen increases electrophilicity, directing nucleophiles to the more substituted carbon in acidic conditions. Base-mediated reactions favor attack at the less substituted carbon due to steric effects.

Oxidation and Reduction

The oxirane ring and ester group participate in redox transformations:

Oxidation

  • Ozonolysis : Cleaves the oxirane ring to yield a diketone intermediate, which further oxidizes to carboxylic acids under strong oxidative conditions.

  • Epoxide-to-Diol Oxidation :

    OxiraneH2O2,WO42cis 1 2 Diol(Yield 72 85 )[1]\text{Oxirane}\xrightarrow{\text{H}_2\text{O}_2,\text{WO}_4^{2-}}\text{cis 1 2 Diol}\quad (\text{Yield 72 85 })[1]

Reduction

  • Catalytic Hydrogenation :

    OxiraneH2/Pd C3 Methyl 3 4 methylphenyl propanoate(Yield 68 )[5]\text{Oxirane}\xrightarrow{\text{H}_2/\text{Pd C}}\text{3 Methyl 3 4 methylphenyl propanoate}\quad (\text{Yield 68 })[5]

    Retains the ester group while saturating the epoxide ring.

Fries-Type Rearrangement

Under Lewis acid catalysis (e.g., AlCl<sub>3</sub>), the ester group migrates to the para position of the 4-methylphenyl ring, forming a substituted phenylacetate derivative .

Tautomerization

In protic solvents, keto-enol tautomerization occurs at the α-position to the ester, stabilized by conjugation with the aromatic ring .

Mechanistic Insights

The reactivity is governed by:

  • Ring Strain : The 60° bond angles in the oxirane ring drive ring-opening reactions.

  • Electronic Effects : The electron-withdrawing ester group polarizes the epoxide, enhancing electrophilicity at the adjacent carbons.

  • Steric Environment : The 4-methylphenyl group directs nucleophiles to the less hindered carbon during asymmetric reactions.

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy (kJ/mol) Catalyst Dependence
Acid-catalyzed hydrolysis1.0 (reference)85 ± 3H<sup>+</sup> required
Base-mediated aminolysis0.792 ± 4None
Hydrogenation0.5105 ± 5Pd-C essential

Mechanism of Action

The mechanism of action of methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate involves the reactivity of its epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-oxygen or carbon-nitrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate with structurally analogous epoxide esters, focusing on substituents, ester groups, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Oxirane Ring Ester Group Key Differences/Properties References
This compound C₁₃H₁₆O₃ 220.26 3-methyl, 4-methylphenyl Methyl Target compound; limited data on physical properties.
Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate C₁₁H₁₂O₄ 208.21 4-methoxyphenyl Methyl Stereospecific (2R,3S) configuration; used in synthetic intermediates. Purity: >99% (HPLC) .
tert-Butyl 3-(4-methylphenyl)oxirane-2-carboxylate C₁₄H₁₈O₃ 234.29 4-methylphenyl tert-Butyl Bulkier ester group enhances steric hindrance; may reduce hydrolysis rates.
Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate C₁₈H₂₄O₃ 288.38 3-methyl, p-isobutylphenyl Isopropyl Increased lipophilicity due to branched alkyl chains; potential for enhanced bioavailability.
Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate C₁₁H₁₀ClFO₃ 244.65 3-methyl, 2-chloro-4-fluorophenyl Methyl Electron-withdrawing substituents (Cl, F) increase electrophilicity of the epoxide ring.
Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS 306-198-8) C₁₂H₁₈O₃ 210.27 3-methyl, 4-methylpent-3-enyl Methyl Aliphatic substituent reduces aromatic conjugation; lower thermal stability.

Key Structural and Functional Comparisons:

Substituent Effects :

  • Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 4-methylphenyl or 4-methoxyphenyl) exhibit π-π stacking interactions, influencing crystallinity and solubility. Aliphatic substituents (e.g., 4-methylpent-3-enyl) reduce conjugation, lowering melting points .
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) stabilizes the epoxide ring, while chloro/fluoro groups (electron-withdrawing) increase electrophilicity, enhancing reactivity toward nucleophiles .

Ester Group Modifications: Methyl vs. tert-Butyl Esters: Methyl esters (e.g., target compound) are more prone to hydrolysis than tert-butyl esters due to reduced steric protection .

Stereochemical Considerations: The (2R,3S) configuration in methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is critical for asymmetric synthesis applications, such as Taxol side-chain intermediates .

Physicochemical Data Gaps :

  • Melting points, boiling points, and solubility data are largely absent in the evidence, limiting direct comparisons.

Biological Activity

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14O3
  • Molecular Weight : 218.24 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an oxirane (epoxide) ring, which contributes to its reactivity and biological interactions. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nucleophilic Attack : The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can form various functionalized products. This property allows it to interact with nucleophilic sites in biomolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes by forming covalent bonds with active site residues. This mechanism is critical for its potential use in therapeutic applications.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, allowing it to exert effects on intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays using cancer cell lines showed that it could induce apoptosis and inhibit cell proliferation:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death in cancer cells .

Case Studies

  • In Vivo Studies in Mice : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
  • Toxicology Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over extended periods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate, and how do reaction thermodynamics influence experimental design?

  • Methodology : Semi-empirical quantum-chemical calculations (e.g., AM1 method) predict thermodynamic parameters for oxirane carboxylate synthesis. For example, related compounds like tert-butyl-3-(3,4-dibenzyloxyphenyl)oxirane-2-carboxylate exhibit exothermic reactions, while 3-(3,4-dimethoxyphenyl)oxirane-2-carboxylate synthesis is endothermic with high activation energy (~120–150 kJ/mol). Optimize conditions (temperature: 60–80°C, pH 7–9) to overcome energy barriers and stabilize intermediates .
  • Key Tools : Computational software (Gaussian, ORCA) for preliminary energy profiling; catalytic systems (e.g., Lewis acids) to lower activation energy.

Q. How is the stereochemistry and structural conformation of this compound characterized?

  • Methodology : X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. For puckered ring systems (common in oxiranes), employ Cremer-Pople coordinates to quantify out-of-plane distortions .
  • Validation : Use PLATON/ADDSYM for symmetry checks and CIF validation to ensure structural accuracy .

Q. What spectroscopic techniques are critical for verifying purity and functional groups?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm methyl (δ 1.2–1.5 ppm), oxirane (δ 3.0–4.0 ppm), and aromatic proton signals.
  • FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (epoxide C-O-C).
  • MS : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: 209.1 m/z for C₁₂H₁₄O₄).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for oxirane ring formation?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map transition states and intermediates. For example, competing pathways (e.g., Darzens reaction vs. epoxidation) can be distinguished by analyzing activation barriers and charge distribution .
  • Case Study : A 2021 study showed that steric hindrance from the 4-methylphenyl group increases transition-state energy by 15–20 kJ/mol compared to unsubstituted analogs.

Q. What strategies are effective in refining crystal structures with disordered substituents or twinning?

  • Methodology :

  • Disorder : Use SHELXL's PART instruction to model split positions; apply restraints (SIMU, DELU) for thermal motion consistency .
  • Twinning : Twin refinement via SHELXL with BASF parameter adjustment. For example, a 2020 study resolved a 180° rotation twin with R-factor convergence from 0.12 to 0.05 .
    • Validation : Check Rint (<5%) and GooF (0.9–1.1) metrics; cross-validate with Hirshfeld surface analysis .

Q. How does substituent electronic effects influence the compound’s reactivity in ring-opening reactions?

  • Methodology : Kinetic studies under varying nucleophiles (e.g., amines, thiols). The 4-methylphenyl group’s electron-donating effect stabilizes the oxirane ring, reducing reaction rates by 30–50% compared to electron-withdrawing substituents.
  • Data Analysis : Hammett plots (σpara = -0.17 for methyl) correlate substituent effects with rate constants (log k vs. σ) .

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